

Benthiavalicarb: A Technical Guide to a Valinamide Carbamate Fungicide

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Compound of Interest

Compound Name: *Benthiavalicarb*

Cat. No.: *B1259727*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benthiavalicarb is a selective, systemic fungicide belonging to the valinamide carbamate class, categorized under the Carboxylic Acid Amides (CAA) group by the Fungicide Resistance Action Committee (FRAC), with the code 40.[1][2] Primarily used in its isopropyl ester form, **benthiavalicarb-isopropyl**, it demonstrates high efficacy against a range of oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[3] Its mode of action involves the inhibition of cell wall synthesis, providing protective, curative, and residual activity in various crops.[2] This technical guide provides an in-depth overview of **benthiavalicarb**, including its mechanism of action, physicochemical properties, synthesis, biological efficacy, and detailed experimental protocols for its evaluation.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens that cause significant economic losses in agriculture worldwide. Diseases such as late blight of potato and tomato, caused by *Phytophthora infestans*, and downy mildew of grapevines, caused by *Plasmopara viticola*, necessitate effective chemical control measures. **Benthiavalicarb** emerged as a potent fungicidal agent specifically targeting these oomycete pathogens.[3][4] It is a member of the valinamide carbamate chemical class and is distinguished by its high efficacy at low application rates.[3] **Benthiavalicarb** is often formulated as **benthiavalicarb-isopropyl**, which is the isopropyl ester of the active acid form.[5] This guide aims to provide a comprehensive

technical resource for researchers and professionals involved in the study and development of fungicides.

Chemical and Physical Properties

The active form of the fungicide is **benthiavalicarb**, while the commercially used product is typically **benthiavalicarb-isopropyl**.^[5] The properties of **benthiavalicarb-isopropyl** are summarized in the table below.

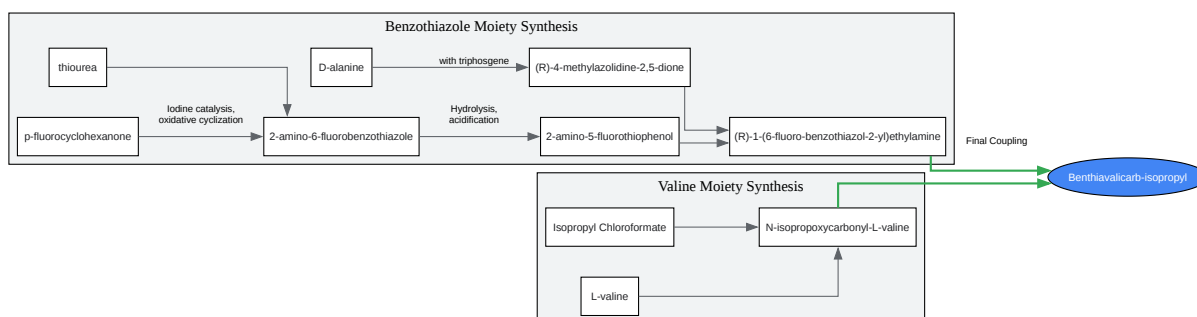
Property	Value	Reference
IUPAC Name	propan-2-yl N-[(2S)-1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate	[6]
CAS Number	177406-68-7	[7]
Molecular Formula	C ₁₈ H ₂₄ FN ₃ O ₃ S	[7]
Molecular Weight	381.46 g/mol	[7]
Physical State	White solid/powder	[2][6]
Melting Point	167 °C	[6]
Water Solubility (20 °C)	10.96 mg/L (pH 5), 13.14 mg/L (unadjusted pH), 12.76 mg/L (pH 9)	[6]
LogP (Kow)	2.52 to 2.59 (pH 5 to 9)	[6]
Density	1.25 g/cm ³ (at 20.5 °C)	[6]

Synthesis of Benthiavalicarb-isopropyl

The commercial synthesis of **benthiavalicarb-isopropyl** is a multi-step process that involves the creation of key chiral intermediates. A general synthetic pathway is described below.^{[2][8]}

A common synthetic route involves:

- Preparation of 2-amino-6-fluorobenzothiazole: This is achieved through the iodine-catalyzed oxidative cyclization of p-fluorocyclohexanone with thiourea.[8]
- Formation of 2-amino-5-fluorothiophenol: The 2-amino-6-fluorobenzothiazole undergoes hydrolysis and acidification to yield this intermediate.[8]
- Synthesis of a chiral amine intermediate: (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine is prepared by reacting 2-amino-5-fluorothiophenol with (R)-4-methylazolidine-2,5-dione, which is derived from D-alanine.[8]
- Preparation of N-isopropoxycarbonyl-L-valine: L-valine is reacted with isopropyl chloroformate.[2]
- Final Coupling Reaction: The chiral amine intermediate is coupled with activated N-isopropoxycarbonyl-L-valine in a one-pot reaction to yield **benthiavalicarb-isopropyl**. [2][8]

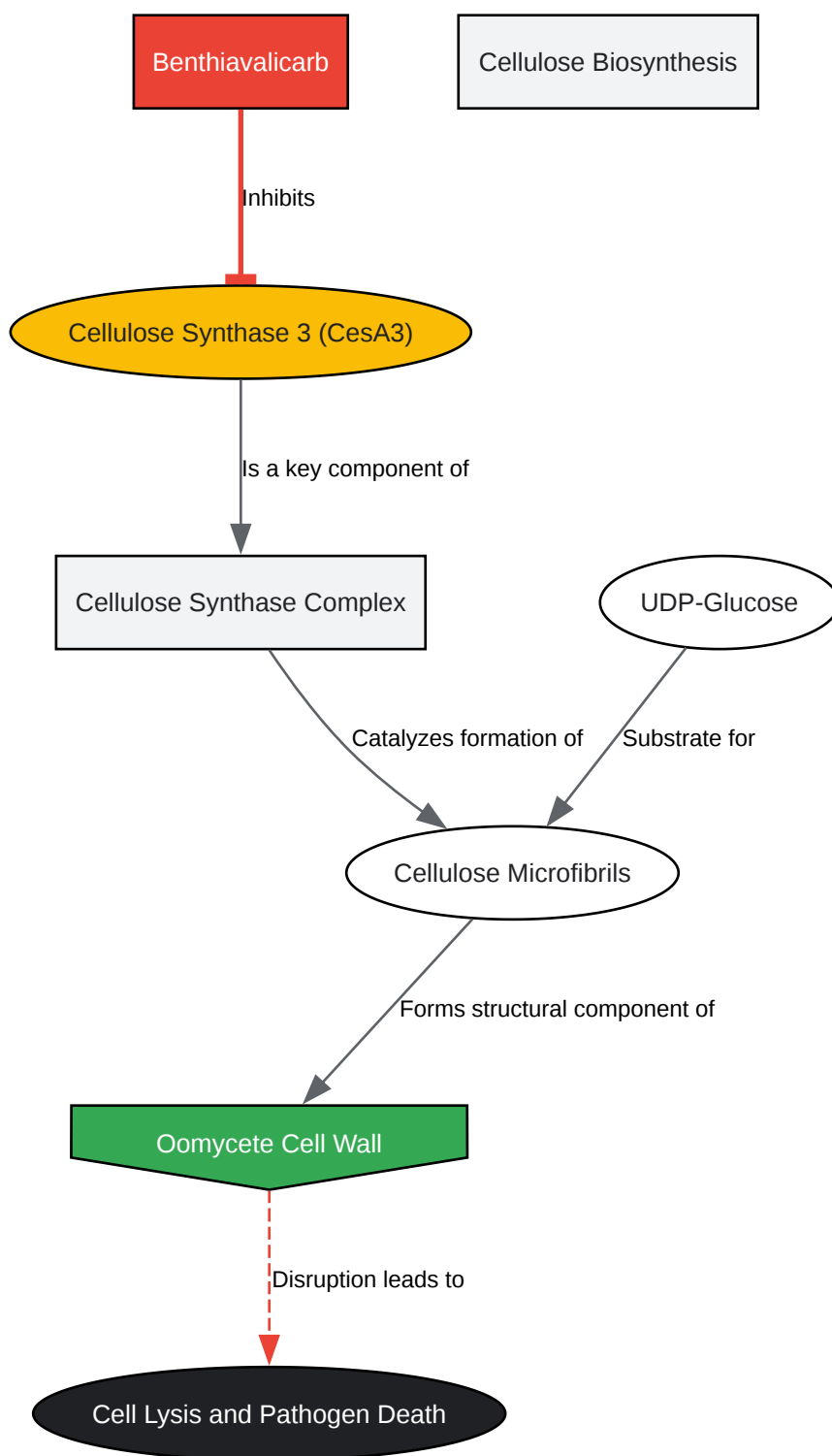


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Caption: Synthesis pathway of **Benthiavalicarb-isopropyl**.

Mechanism of Action

Benthiavalicarb belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[9] Its primary mode of action is the inhibition of cell wall biosynthesis in oomycetes.[10] Specifically, it targets the cellulose synthase 3 (CesA3) enzyme, which is crucial for the formation of cellulose, a major component of the oomycete cell wall.[9][11] By inhibiting CesA3, **benthiavalicarb** disrupts the integrity of the cell wall, leading to cell lysis and death. This inhibitory action is potent against various developmental stages of the pathogens, including mycelial growth, sporulation, and the germination of sporangia and cystospores.[3]



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Caption: Mechanism of action of **Benthiavalicarb**.

Biological Efficacy

Benthiavalicarb exhibits excellent fungicidal activity against a range of oomycete pathogens. It is particularly effective against species of *Phytophthora*, *Plasmopara*, and *Pseudoperonospora*. [3][4] However, it is not effective against *Pythium* species. [3]

In Vitro Efficacy

The in vitro efficacy of **benthiavalicarb**-isopropyl has been demonstrated against the mycelial growth of various *Phytophthora* species.

Pathogen	EC ₅₀ (mg/L)	MIC (mg/L)	Reference
<i>Phytophthora infestans</i>	0.01 - 0.05	-	[3]
<i>Phytophthora capsici</i>	0.01 - 0.05	-	[3]
<i>Phytophthora palmivora</i>	0.01 - 0.05	-	[3]
<i>Phytophthora cactorum</i>	0.01 - 0.05	-	[3]
<i>Phytophthora nicotianae</i>	0.01 - 0.05	-	[3]
<i>Phytophthora porri</i>	0.01 - 0.05	-	[3]
<i>Phytophthora katsurae</i>	0.01 - 0.05	-	[3]
<i>Phytophthora megasperma</i>	0.01 - 0.05	-	[3]
<i>Plasmopara viticola</i>	-	-	[4]

Note: Specific EC₅₀ and MIC values can vary depending on the isolate and experimental conditions.

In Vivo and Field Efficacy

Field trials have confirmed the high efficacy of **benthiavalicarb**-isopropyl in controlling late blight and downy mildew in various crops.

Crop	Disease	Pathogen	Application Rate (g a.i./ha)	Disease Control (%)	Reference
Tomato	Late Blight	Phytophthora infestans	25 - 75	Effective Control	[3]
Potato	Late Blight	Phytophthora infestans	25 - 75	Effective Control	[3]
Grapevine	Downy Mildew	Plasmopara viticola	-	Effective as standard treatments	[4]
Potato	Late Blight	Phytophthora infestans	-	>60% reduction in severity	[12]

Note: Disease control percentages are highly dependent on disease pressure, environmental conditions, and application timing.

Resistance Management

As with other single-site fungicides, there is a risk of resistance development to **benthiavalicarb**. Resistance to CAA fungicides has been reported in some oomycete populations. To mitigate this risk, it is recommended to use **benthiavalicarb** in mixtures with fungicides that have a different mode of action and to alternate its use with other effective fungicides.[\[9\]](#)

Toxicology Profile

Benthiavalicarb-isopropyl generally exhibits low acute oral toxicity in mammals.[\[13\]](#) However, there have been concerns regarding its potential for carcinogenicity and as an endocrine disruptor.[\[14\]](#) These concerns have led to the non-renewal of its approval for use in the

European Union.[14] It is important for researchers and professionals to handle this compound with appropriate safety precautions.

Endpoint	Value	Species	Reference
Acute Oral LD ₅₀	> 5000 mg/kg	Rat	[13]
Carcinogenicity	Potential carcinogen	-	[6]
Endocrine Disruption	Potential endocrine disruptor	-	[14]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC₅₀ value of a fungicide against the mycelial growth of an oomycete pathogen.[15]

Materials:

- Pure culture of the target oomycete (e.g., *Phytophthora infestans*)
- Appropriate culture medium (e.g., rye A agar or V8 juice agar)
- **Benthiavalicarb**-isopropyl stock solution (in a suitable solvent like DMSO)
- Sterile petri dishes (90 mm)
- Sterile distilled water
- Micropipettes and sterile tips
- Incubator

Procedure:

- Prepare fungicide-amended media: a. Autoclave the culture medium and cool it to 45-50 °C in a water bath. b. Prepare a series of dilutions of the **benthiavalicarb**-isopropyl stock

solution. c. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent only. d. Pour the amended agar into sterile petri dishes and allow them to solidify.

- Inoculation: a. From the edge of an actively growing oomycete culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer. b. Place one mycelial plug in the center of each fungicide-amended and control plate.
- Incubation: a. Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 18-20 °C for *P. infestans*).
- Data Collection and Analysis: a. When the mycelial growth in the control plates has reached a sufficient diameter (e.g., two-thirds of the plate), measure the colony diameter in all plates. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. c. Use probit analysis or other appropriate statistical methods to determine the EC₅₀ value.

In Vivo Plant Protection Assay (Tomato Late Blight)

This protocol describes a method for evaluating the protective and curative efficacy of **benthiavalicarb** against late blight on tomato plants.[\[16\]](#)[\[17\]](#)[\[18\]](#)

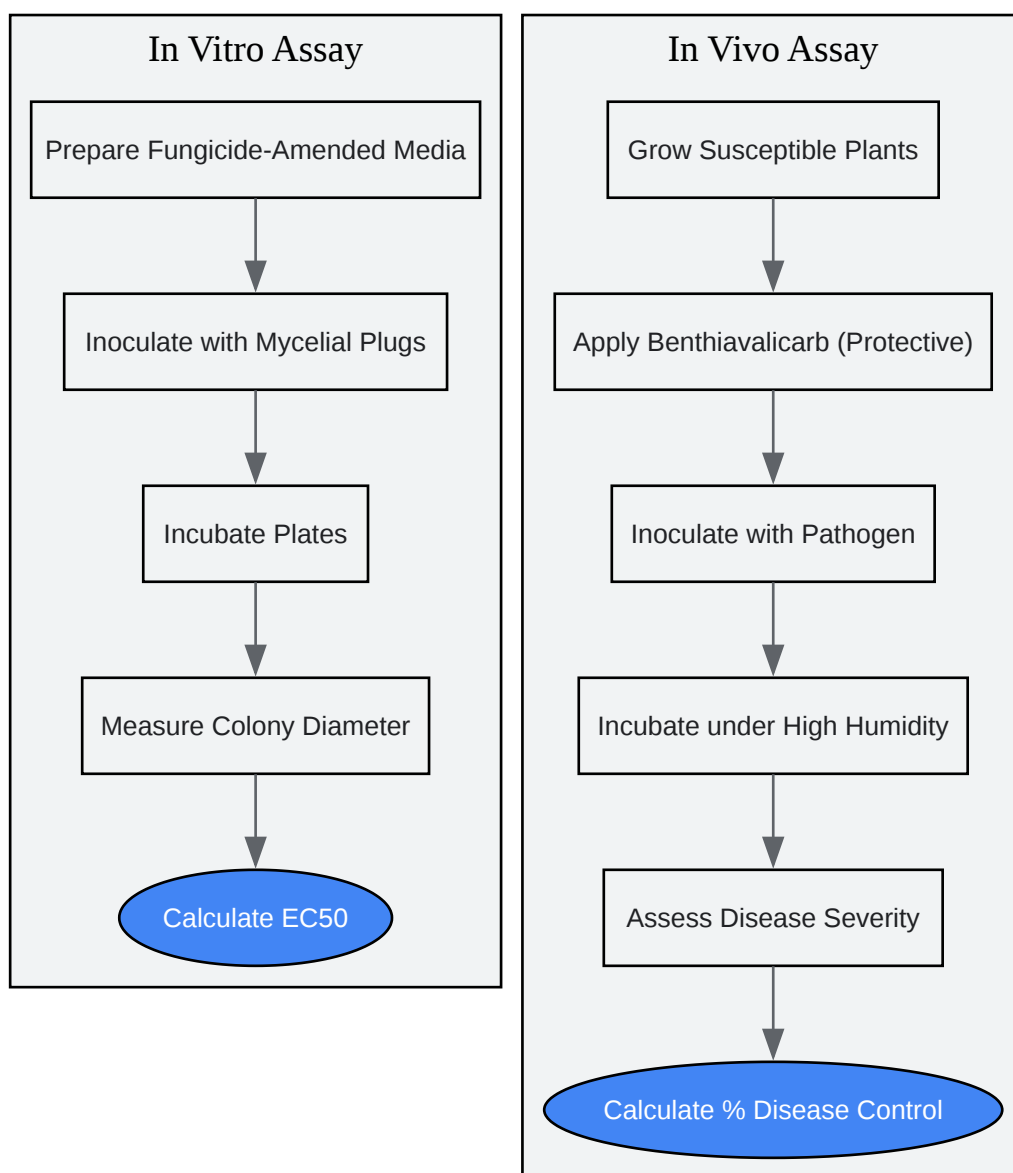
Materials:

- Tomato plants (a susceptible variety, at the 4-6 true leaf stage)
- *Phytophthora infestans* sporangial suspension
- **Benthiavalicarb**-isopropyl formulation
- Sprayer
- Controlled environment growth chamber or greenhouse

Procedure:

- Plant Preparation: a. Grow tomato plants in pots under controlled conditions.

- Fungicide Application (Protective Assay): a. Prepare the desired concentrations of the **benthiavalicarb**-isopropyl formulation in water. b. Spray the tomato plants with the fungicide solutions until runoff. Include a water-sprayed control group. c. Allow the plants to dry for 24 hours.
- Inoculation: a. Prepare a sporangial suspension of *P. infestans* (e.g., 1×10^5 sporangia/mL) in sterile distilled water. b. Spray the plants (both fungicide-treated and control) with the sporangial suspension.
- Incubation: a. Place the inoculated plants in a high-humidity chamber (>95% RH) in the dark for 24 hours at 18-20 °C to allow for infection. b. Move the plants to a growth chamber with a photoperiod (e.g., 16h light/8h dark) and maintain high humidity.
- Disease Assessment: a. After 5-7 days, assess the disease severity on the leaves using a rating scale (e.g., percentage of leaf area with lesions). b. Calculate the percentage of disease control for each treatment relative to the untreated control.
- Curative Assay: a. For a curative assay, inoculate the plants first, incubate for 24 hours to allow infection to establish, and then apply the fungicide treatments.



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Caption: General workflow for in vitro and in vivo evaluation.

Conclusion

Benthiavalicarb is a highly effective valinamide carbamate fungicide with a specific mode of action against oomycete pathogens. Its ability to inhibit cellulose synthase makes it a valuable tool for managing diseases like late blight and downy mildew. However, the potential for resistance development and toxicological concerns necessitate its responsible use within integrated pest management programs. The data and protocols presented in this guide offer a

comprehensive resource for the scientific community to further understand and utilize this important fungicide.

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